molecular formula C8H6Cl2N2 B3046410 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine CAS No. 124168-59-8

7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B3046410
CAS No.: 124168-59-8
M. Wt: 201.05 g/mol
InChI Key: UCEJKAASHOWNTE-UHFFFAOYSA-N
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Description

Product Overview 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 124168-59-8) is a high-purity chemical building block supplied for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Chemical Specifications & Handling This compound has a molecular formula of C 8 H 6 Cl 2 N 2 and a molecular weight of 201.05 g/mol . It is critical to handle this material with care. It is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Appropriate personal protective equipment and handling procedures in a well-ventilated area are essential. For extended stability, the product should be stored under an inert atmosphere at 2-8°C . Research Significance & Applications The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a "drug prejudice" scaffold due to its presence in several marketed pharmaceuticals and its wide range of biological activities . This core structure is found in various therapeutic agents, including the gastroprotective drug Zolimidine, the anxiolytic Alpidem, and the insomnia treatment Zolpidem . As a functionalized derivative, this compound serves as a versatile synthetic intermediate. The presence of reactive chloromethyl and chloro groups on the fused bicyclic ring system allows for further chemical modifications and derivatization, making it a valuable precursor for constructing more complex molecules. Researchers are exploring analogues within this chemical class for various applications, including as potent inhibitors for infectious diseases . Specifically, imidazo[1,2-a]pyridine amides (IPAs) have shown significant promise in anti-tuberculosis (TB) drug discovery, with some candidates like Telacebec (Q203) advancing to clinical trials by targeting the QcrB subunit of the Mycobacterium tuberculosis cytochrome bcc complex, a critical component for bacterial energy production .

Properties

IUPAC Name

7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c9-4-7-5-12-2-1-6(10)3-8(12)11-7/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEJKAASHOWNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568766
Record name 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124168-59-8
Record name 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridines with α-chloroketones. This reaction is often carried out under basic conditions using sodium hydroxide (NaOH) as a catalyst. The reaction proceeds through the formation of an intermediate pyridinium salt, which undergoes cyclization to form the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as metal-free and aqueous synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, as effective agents against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds from this class have shown promising minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mycobacterium tuberculosis H37Rv strain .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μM)Activity Type
Compound A0.03MDR-TB
Compound B0.07XDR-TB
This compoundTBDTBD

CNS Activity

The compound has also been investigated for its effects on the central nervous system (CNS). Its structural similarity to known anxiolytics and sedatives suggests potential use in treating anxiety disorders and other psychiatric conditions. The interaction with GABA_A receptors indicates that it may enhance GABAergic transmission without the sedative side effects commonly associated with traditional anxiolytics .

Table 2: CNS Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTarget ReceptorEffect
ZolpidemGABA_AAnxiolytic
AlpidemGABA_AAnxiolytic
This compoundTBDTBD

Metal-Free Synthesis

Innovative synthetic routes have been developed for the preparation of imidazo[1,2-a]pyridines, including metal-free methods that utilize environmentally friendly catalysts. These methods not only enhance yield but also reduce the ecological footprint of chemical synthesis . For example, a pseudo three-component reaction involving 2-aminopyridines and acetophenones has been optimized for high efficiency under mild conditions.

Table 3: Synthesis Methods for Imidazo[1,2-a]pyridines

Method TypeAdvantagesYield (%)
Metal-Free CatalysisEco-friendlyHigh
Microwave IrradiationRapid synthesisModerate
Solvent-Free ConditionsSimplified workupHigh

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at various positions on the imidazo ring have led to enhanced potency against specific targets such as Mtb and CNS receptors. For instance, benzyl amides derived from this compound exhibited superior anti-TB activity compared to other analogues tested .

Development of Anti-TB Agents

A notable case study involved the identification of several imidazo[1,2-a]pyridine compounds through high-throughput screening (HTS) as potent inhibitors of Mtb. These compounds were further modified to enhance their efficacy and reduce cytotoxicity against human cell lines like VERO and MCF-7. The most promising candidates demonstrated MIC values as low as 0.004 μM against replicating Mtb strains while maintaining non-toxicity in vitro .

CNS Drug Development

Another case study focused on repurposing existing imidazo[1,2-a]pyridine derivatives for CNS applications. Researchers modified zolpidem to create new analogues with improved selectivity for GABA_A receptor subtypes, aiming to minimize side effects while retaining therapeutic efficacy against anxiety disorders.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial proteins by binding to the bacterial ribosome. This interaction disrupts protein synthesis, leading to bacterial cell death . The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with critical biological processes makes it a promising candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Key Compounds and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity/Notes Reference(s)
7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine 7-Cl, 2-CH2Cl 201.07* Not reported Intermediate for nitration/functionalization
7-Chloro-2-(2′-methoxyphenyl)imidazo[1,2-a]pyridine 7-Cl, 2-C6H4-OMe 273.73 138–139 Luminescent chromism; 74% synthesis yield
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine 6-Cl, 2-thiophene 224.70 Not reported 83% synthesis yield; pale yellow solid
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate 7-Cl, 2-COOH 196.59 Not reported Potential building block for drug design
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 7-Cl, 8-I, 2-COOEt 350.54 Not reported High lipophilicity (XLogP3 = 3.6)
2-(4-Chlorophenyl)-3,7-dimethyl-imidazo[1,2-a]pyridine hydrochloride 2-C6H4-Cl, 3-CH3, 7-CH3 292.05 Not reported Structural analog with enhanced stability

*Calculated based on molecular formula C8H6Cl2N2.

Key Observations:
  • Substituent Position : Chlorine at the 7-position is common in bioactive derivatives, as seen in cholinesterase inhibitors (e.g., compound 2j, IC50 = 65 µM for BChE ) and MCH1R antagonists (e.g., methyl at position 3 enhances receptor affinity ).
  • Electron-Withdrawing Groups : The 7-Cl substituent increases electrophilicity, directing reactions to the 3-position . In contrast, electron-donating groups (e.g., methoxy in ) alter electronic properties, affecting luminescence and reactivity.
  • Lipophilicity : Esters (e.g., ethyl carboxylate ) exhibit higher lipophilicity than carboxylic acids, impacting blood-brain barrier penetration in CNS-targeting drugs .

Biological Activity

7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. The following sections provide a comprehensive overview of its biological activity, including relevant case studies, structure-activity relationships (SAR), and pharmacological insights.

Antimicrobial Activity

Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising MIC values ranging from 0.07 to 0.14 μM against XDR-TB strains, indicating potent antibacterial properties without cytotoxic effects on VERO cell lines (IC50 > 128 μM) .
  • Structure-Activity Relationship : Modifications at the C2 and C6 positions of the imidazo[1,2-a]pyridine scaffold have been shown to enhance activity. For example, a compound with a 2-ethyl-6-chloro substitution exhibited an MIC of 0.0009 μM against extracellular Mycobacterium tuberculosis (Mtb) and 0.00045 μM against intracellular Mtb .

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. Notably:

  • Cytotoxicity : In vitro studies using the HCC1937 breast cancer cell line revealed that compounds IP-5, IP-6, and IP-7 derived from this scaffold exhibited IC50 values of 45 µM, 47 µM, and 79.6 µM respectively. These compounds induced significant morphological changes in treated cells indicative of apoptosis .
  • Mechanism of Action : The activation of caspases and the upregulation of apoptotic markers such as cleaved PARP were observed in cells treated with IP-5. This suggests that imidazo[1,2-a]pyridine derivatives can effectively trigger programmed cell death pathways in cancer cells .

Anti-inflammatory Properties

Imidazo[1,2-a]pyridine compounds have also shown considerable anti-inflammatory effects:

  • In Vivo Studies : Research indicates that these compounds can significantly reduce inflammation markers in animal models. For instance, derivatives have been reported to decrease levels of iNOS and COX-2 mRNA expressions in RAW264.7 cells, highlighting their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent PositionModification TypeEffect on Activity
C2ChloromethylEnhanced antibacterial activity
C6Ethyl groupImproved potency against Mtb
C3Various linkersInfluence on lipophilicity and binding affinity

The presence of electron-withdrawing groups like chlorine at specific positions has been shown to enhance biological activity by improving solubility and target interaction.

Q & A

Q. What are the standard synthetic routes for 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation combines spectroscopic and crystallographic methods:

  • NMR : Distinct peaks for aromatic protons (δ 7.2–9.0 ppm) and the chloromethyl group (δ ~4.5 ppm) confirm connectivity .
  • X-ray crystallography : Reveals planarity of the imidazo[1,2-a]pyridine core and bond angles (e.g., N–C–Cl ~109°) .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺ at m/z 153) validate molecular weight .

Q. What safety precautions are critical when handling this compound?

Key hazards include toxicity via inhalation or dermal exposure and environmental persistence. Mitigation strategies:

  • Ventilation : Use fume hoods to avoid aerosol formation.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Segregate halogenated waste for incineration to prevent groundwater contamination .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved?

Regioselectivity depends on electronic and steric factors. For example, Friedel-Crafts acylation at the C-3 position is favored under Lewis acid catalysis (e.g., AlCl₃) due to electron-rich aromatic systems. Optimization requires:

  • Catalyst screening : ZnCl₂ or FeCl₃ may alter selectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for C-3 substitution . Example : Acetylation of imidazo[1,2-a]pyridine derivatives achieves >85% regioselectivity at C-3 using catalytic AlCl₃ in DCM .

Q. What contradictions exist in reported biological activities of imidazo[1,2-a]pyridine analogs, and how can they be resolved?

Discrepancies in receptor binding affinities (e.g., benzodiazepine receptor vs. kinase inhibition) arise from structural variations (e.g., substituents at C-2 vs. C-6). Resolution strategies:

  • SAR studies : Systematic modification of substituents (e.g., replacing chloromethyl with carboxymethyl) to isolate pharmacophore contributions .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) clarify steric/electronic interactions with target proteins .

Q. How do solvent and temperature affect crystallization for X-ray studies?

Slow evaporation in mixed solvents (e.g., ethanol/water) at 4°C yields high-quality crystals. Key parameters:

  • Solvent ratio : 70:30 ethanol/water reduces nucleation rate.
  • Temperature gradients : Gradual cooling (0.5°C/hour) minimizes defects. Case Study : Crystals of a related imidazo[1,2-a]pyridine derivative diffracted to 1.8 Å resolution using this method .

Methodological Insights

  • Synthetic Optimization : Replace ethanol with isopropanol to reduce byproduct formation during cyclization .
  • Analytical Cross-Validation : Combine HPLC (purity >98%) with HRMS for batch-to-batch consistency .
  • Environmental Impact Mitigation : Use biodegradable quench agents (e.g., ascorbic acid) to neutralize halogenated intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Reactant of Route 2
7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

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